molecular formula C17H15ClN2OS B2668657 N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 866010-08-4

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2668657
CAS No.: 866010-08-4
M. Wt: 330.83
InChI Key: AZBABCCOFNKWFW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylthiourea under basic conditions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins or signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-21-15-8-4-13(5-9-15)16-11-22-17(20-16)19-10-12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBABCCOFNKWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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